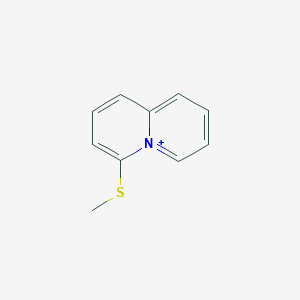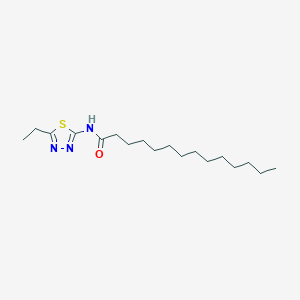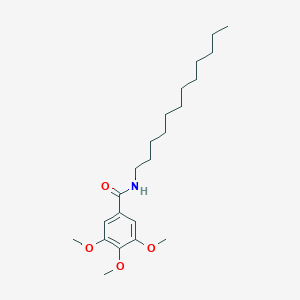
4-(Methylsulfanyl)quinolizinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfanyl)quinolizinium is a quinolizinium derivative that has been extensively studied in scientific research due to its unique properties. It is a heterocyclic compound that contains a quinolizinium core with a methylsulfanyl group attached to it. This compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfanyl)quinolizinium is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells. It has also been shown to interact with DNA, leading to changes in its structure and function.
Biochemical and Physiological Effects:
Studies have shown that 4-(Methylsulfanyl)quinolizinium has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of topoisomerase enzymes, and interact with DNA. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Methylsulfanyl)quinolizinium in lab experiments is its ability to selectively target cancer cells, making it a potential anticancer agent. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug or therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 4-(Methylsulfanyl)quinolizinium. One area of interest is its potential as a drug delivery system, as it has been shown to interact with DNA and have antioxidant properties. Another area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(Methylsulfanyl)quinolizinium involves a multi-step process that begins with the reaction of 2-amino-3-methylpyridine with formaldehyde and sulfuric acid to form 2-(methylthio)quinoline. This intermediate is then reacted with ethyl chloroacetate to form 4-(methylsulfanyl)quinoline, which is further converted to 4-(Methylsulfanyl)quinolizinium through a cyclization reaction with phosphorous oxychloride.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfanyl)quinolizinium has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been used as a fluorescent probe to study protein-DNA interactions. In pharmacology, it has been studied for its potential use as a drug delivery system.
Eigenschaften
Molekularformel |
C10H10NS+ |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
4-methylsulfanylquinolizin-5-ium |
InChI |
InChI=1S/C10H10NS/c1-12-10-7-4-6-9-5-2-3-8-11(9)10/h2-8H,1H3/q+1 |
InChI-Schlüssel |
HOYIVWKNOWCUKC-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=CC=CC=[N+]21 |
Kanonische SMILES |
CSC1=CC=CC2=CC=CC=[N+]21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)



![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)


![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)
